molecular formula C11H10N2O3 B1530128 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 33166-92-6

6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1530128
CAS No.: 33166-92-6
M. Wt: 218.21 g/mol
InChI Key: BRFQMMRMJAUWKD-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a bicyclic heteroaromatic compound featuring a pyrimidine core fused with a substituted phenyl group. Its IUPAC name, 6-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione , reflects the positions of key functional groups:

  • A pyrimidine-2,4-dione backbone (positions 2 and 4 occupied by carbonyl groups).
  • A 3-methoxyphenyl substituent at position 6 of the pyrimidine ring.

The molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol . The methoxy group (-OCH₃) at the meta position of the phenyl ring introduces steric and electronic effects that modulate the compound’s reactivity and intermolecular interactions.

Structural Features

  • Pyrimidine Ring : A six-membered ring with nitrogen atoms at positions 1 and 3.
  • Carbonyl Groups : At positions 2 and 4, contributing to resonance stabilization.
  • Methoxy Substituent : Electron-donating via conjugation, altering electron density distribution.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
SMILES COC1=CC=CC(=C1)C2=CC(=O)NC(=O)N2
InChI Key BRFQMMRMJAUWKD-UHFFFAOYSA-N

Properties

IUPAC Name

6-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFQMMRMJAUWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734928
Record name 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-92-6
Record name 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a methoxyphenyl substituent at the 6th position and two keto groups at the 2nd and 4th positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties and enzyme inhibition capabilities.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and disrupts essential cellular processes such as DNA replication and protein synthesis. This inhibition can ultimately lead to cell death, making it a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves the disruption of DNA repair processes by inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for cellular responses to DNA damage .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes involved in cancer progression. For instance, it acts as a PARP-1 inhibitor, which can enhance the efficacy of DNA-damaging agents used in chemotherapy . Additionally, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in substituents on the pyrimidine core influence its potency and selectivity towards specific targets. For example:

CompoundStructure FeaturesBiological Activity
This compoundMethoxy group at position 6Anticancer activity via PARP-1 inhibition
5-methyl-6-(phenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneMethyl group at position 5Antitumor activity
7-(methoxyphenyl)-1-(methyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneMethoxy group at position 7Neuroprotective effects

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines through apoptosis induction and cell cycle arrest.
  • Combination Therapy : When used in combination with traditional chemotherapeutics like doxorubicin or cisplatin, this compound enhanced the cytotoxic effects on cancer cells by impairing their DNA repair mechanisms .

Scientific Research Applications

Medicinal Chemistry

6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cell proliferation makes it a candidate for further development in cancer therapies. Research indicates that derivatives of this compound can act as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial in DNA repair mechanisms. By inhibiting PARP, these compounds can enhance the efficacy of DNA-damaging agents used in chemotherapy .

Biological Studies

The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding. It provides insights into molecular interactions and mechanisms of action at the cellular level. For instance, its interaction with cyclooxygenase-2 (COX-2) has been explored to assess anti-inflammatory properties . The presence of the methoxy group enhances solubility and may improve pharmacokinetic properties, making it a valuable scaffold for drug design.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are synthesized through various methods including condensation reactions involving substituted benzaldehydes and urea or guanidine under basic conditions . These synthetic routes are crucial for developing new therapeutic agents with enhanced biological activities.

Material Science

The compound is being explored for applications in material science, particularly in the development of organic semiconductors. Its electronic properties can be tailored through structural modifications, potentially leading to advancements in electronic devices .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySynthesis of pyrano[2,3-d]pyrimidine derivatives showed promising PARP-1 inhibitory activity against cancer cell lines (MCF-7 and HCT116).
Anti-inflammatory PropertiesCompounds derived from this pyrimidine exhibited moderate anti-inflammatory effects in animal models, highlighting COX-2 selectivity.
Synthetic MethodologyDeveloped a rapid synthesis method for dihydrouracil analogs utilizing this compound as a starting material; demonstrated good yields under optimized conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The position and nature of substituents on the pyrimidine-dione core significantly influence melting points, solubility, and synthetic yields. Key comparisons include:

Table 1: Physical Properties of Selected Pyrimidine-2,4-dione Derivatives
Compound Name & Substituent Melting Point (°C) Yield (%) Key Structural Feature Reference
6-(3-Methoxyphenyl)pyrimidine-2,4-dione Not reported 3-Methoxyphenyl at C6
6-((2-Methoxyphenyl)thio)-3-hydroxy-pyrimidine-dione (12t) 148–150 61 2-Methoxyphenylthio at C6
6-((4-Trifluoromethylphenyl)thio)-3-hydroxy-pyrimidine-dione (12e) 210–212 71 Electron-withdrawing CF₃ group at C6
6-((4-Fluorophenyl)thio)-3-hydroxy-pyrimidine-dione (12h) 185–187 77 4-Fluorophenylthio at C6
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-dione (26) Not reported Styryl nitro groups

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound vs. 2-methoxyphenylthio in 12t highlights positional isomerism. The latter has a moderate melting point (148–150°C), suggesting that ortho-substituents may reduce crystallinity compared to para-substituted analogs like 12e (210–212°C) .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in 12e) increase melting points due to enhanced intermolecular dipole interactions. Conversely, methoxy groups (electron-donating) may lower melting points .
  • Synthetic Yields : Thioether-linked analogs (e.g., 12t, 12e) exhibit yields of 61–81%, indicating that arylthio substituents are synthetically accessible. The target compound’s yield is unspecified but may depend on coupling methods for methoxyphenyl attachment .
HIV Reverse Transcriptase Inhibition
  • 3-Hydroxy-6-arylthio-pyrimidine-diones (e.g., 12d–12j) inhibit HIV RT-associated RNA, with IC₅₀ values correlated to substituent electronics. For example:
    • 12e (4-CF₃) : High potency due to strong electron-withdrawing effects enhancing binding to RT’s hydrophobic pockets .
    • 12t (2-OCH₃) : Moderate activity, suggesting meta/para substituents may optimize interactions .
Herbicidal Activity
  • Pyrido[2,3-d]pyrimidine-diones (e.g., 2o) inhibit Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) via π–π interactions and hydrogen bonding with FAD cofactors . While the target compound lacks a fused pyrido ring, its methoxyphenyl group could mimic aromatic interactions in herbicidal targets.
Lumazine Synthase Inhibition
  • (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-dione (26) inhibits Mycobacterium tuberculosis lumazine synthase (Kᵢ = 3.7 µM) by mimicking the substrate’s pyrimidinedione core . The target compound’s methoxyphenyl group may enhance binding through hydrophobic contacts, though nitro groups in 26 improve electron-deficient character for active-site interactions.

Electronic and Computational Analyses

  • HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine-diones (6a–6d) exhibit ΔE values of 3.91–4.10 eV, indicating moderate reactivity . The target compound’s methoxy group may lower ΔE slightly compared to electron-withdrawing substituents, enhancing charge transfer in biological systems.
  • Molecular Docking : Analogs like 2o show binding via π–π interactions (5.9–6.0 Å) and hydrogen bonds (2.3–4.3 Å) . The 3-methoxyphenyl group in the target compound could similarly engage in hydrophobic and hydrogen-bonding interactions, depending on target protein topology.

Preparation Methods

Synthesis via Condensation of 6-Aminouracil Derivatives with 4-Methoxybenzoylacetone

One of the most documented synthetic routes involves the reaction of substituted 6-aminouracil derivatives with 4-methoxybenzoylacetone under acidic conditions, typically in glacial acetic acid. This method is based on the general procedure for preparing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which can be adapted for 6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione by using 6-aminouracil and 4-methoxybenzoylacetone as starting materials.

  • Reaction conditions:
    • Reagents: 6-aminouracil (0.1 mol), 4-methoxybenzoylacetone (0.1 mol)
    • Solvent: Glacial acetic acid (10-12 mL)
    • Temperature: Reflux conditions
    • Time: Several hours until completion (typically monitored by TLC)
  • Mechanism: The amino group on the uracil derivative undergoes nucleophilic attack on the β-diketone carbonyl, followed by cyclization and dehydration to form the pyrimidine-2,4-dione ring with the 3-methoxyphenyl substituent at position 6.

  • Yield and purification: Yields typically range from 70% to 81% depending on substituents and reaction optimization. The product is isolated as a solid and purified by recrystallization from ethanol or suitable solvents.

Alternative Synthetic Routes

While direct literature on this compound is limited, analogous pyrimidine derivatives have been prepared through:

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Condensation of 6-aminouracil with 4-methoxybenzoylacetone 6-Aminouracil, 4-methoxybenzoylacetone Reflux in glacial acetic acid 70-81 Most documented method; straightforward
Cyclization of β-ketoesters with amidines β-Ketoester (3-methoxyphenyl substituted), amidine Acidic or basic catalysis, heat Variable Less common, requires optimization
Condensation of isocyanates with enaminones Substituted isocyanates, enaminones Mild heating, solvent dependent Variable Limited reports, specialized synthesis

Research Findings and Notes

  • The condensation method using 6-aminouracil and 4-methoxybenzoylacetone is supported by NMR data and melting point analysis, confirming the structure of the product.
  • The reaction proceeds efficiently under acidic conditions, with glacial acetic acid serving both as solvent and catalyst.
  • The presence of the methoxy group on the phenyl ring influences the electronic properties and reactivity, favoring the formation of the desired pyrimidine-2,4-dione derivative.
  • Purification is typically achieved by recrystallization, and the product exhibits good stability under standard storage conditions (sealed, dry, 2-8 ℃).
  • Safety precautions include handling under standard laboratory safety protocols due to potential irritant effects (GHS warning: H302, H315, H319, H335).

Q & A

Basic: What are the common synthetic routes for 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, such as cyclization of urea derivatives with substituted β-keto esters or alkylation of pyrimidine precursors. For example, refluxing in ethanol with sodium ethoxide promotes cyclization, while alkylation may require DMF as a solvent with potassium carbonate as a base . Optimization focuses on:

  • Temperature control : Higher yields are achieved under reflux (60–80°C) for cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • HPLC : Monitors reaction progress and purity (>95% is typical for biological assays) .
  • X-ray crystallography : Resolves planar configurations and hydrogen-bonding networks in the pyrimidine core .

Basic: What biological targets are associated with this compound?

The 3-methoxyphenyl group enhances interactions with enzymes like HIV-1 reverse transcriptase (RT) and kinases. Studies on similar pyrimidine-diones show:

  • Antiviral activity : Competitive inhibition of RT via thymidine mimicry .
  • Anticancer potential : Inhibition of cancer cell proliferation by disrupting DNA repair pathways .

Advanced: How do substituents (e.g., methoxy vs. chloro) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Improve solubility and π-stacking with aromatic residues in enzyme active sites .
  • Chloro substituents : Increase electrophilicity but may reduce metabolic stability compared to methoxy .
  • Thienopyrimidine hybrids : Fused thiophene rings enhance binding to hydrophobic pockets in kinases .

Advanced: What strategies address low yields in alkylation or cyclization steps?

  • Catalyst screening : Using p-toluenesulfonic acid (PTSA) accelerates cyclization in THF .
  • Protecting groups : Temporary protection of the pyrimidine N3 position prevents side reactions during alkylation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Advanced: How can computational modeling predict target interactions?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with HIV RT, such as hydrogen bonds with Lys101 and hydrophobic contacts with Tyr188 .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values for kinase inhibition .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic effects .
  • Crystallographic validation : Compare ligand-bound enzyme structures to confirm binding modes .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Assess oral bioavailability and blood-brain barrier penetration (e.g., logP < 2.5 for CNS targeting) .
  • Microsomal stability assays : Liver microsomes quantify metabolic degradation rates .
  • Toxicology profiling : Monitor hepatic and renal toxicity via ALT/AST and creatinine levels in serum .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
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6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

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